molecular formula C24H16ClN B14133764 3-(4-Chlorophenyl)-9-phenyl-9H-carbazole

3-(4-Chlorophenyl)-9-phenyl-9H-carbazole

Cat. No.: B14133764
M. Wt: 353.8 g/mol
InChI Key: ZZKCBPJODOKSAJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The compound this compound is characterized by the presence of a carbazole core substituted with a 4-chlorophenyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-9-phenyl-9H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization in the presence of a suitable catalyst such as polyphosphoric acid or sulfuric acid. The reaction typically requires heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole-quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Carbazole-quinones

    Reduction: Dihydrocarbazoles

    Substitution: Halogenated or nitrated carbazole derivatives

Scientific Research Applications

3-(4-Chlorophenyl)-9-phenyl-9H-carbazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the carbazole core.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-9-phenylcarbazole
  • 3-(4-Bromophenyl)-9-phenylcarbazole
  • 3-(4-Methylphenyl)-9-phenylcarbazole

Uniqueness

3-(4-Chlorophenyl)-9-phenyl-9H-carbazole is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and its interactions with molecular targets. Additionally, the combination of the carbazole core with the 4-chlorophenyl and phenyl groups can result in distinct electronic and steric effects, contributing to its unique characteristics.

Properties

Molecular Formula

C24H16ClN

Molecular Weight

353.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-9-phenylcarbazole

InChI

InChI=1S/C24H16ClN/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H

InChI Key

ZZKCBPJODOKSAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C52

Origin of Product

United States

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